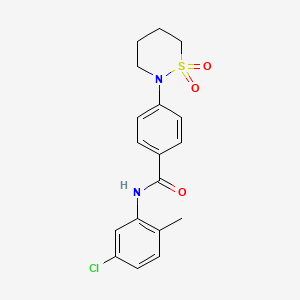

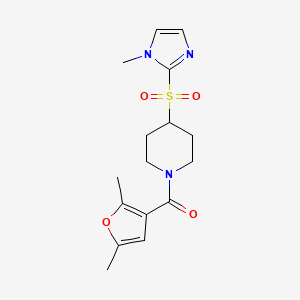

![molecular formula C13H26O2Si B2729549 2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol CAS No. 350678-19-2](/img/structure/B2729549.png)

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol, also known as TBSOM-CH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Copper(I) tert-Butoxide-Promoted Silyl Migration

Copper(I) tert-butoxide can promote a 1,4 Csp2-to-O silyl migration, leading to the stereospecific allylation of (Z)-γ-trimethylsilyl allylic alcohols. This process results in the production of cyclic silyl ethers and allylation products with complete retention of the double bond configuration, demonstrating its potential application in the synthesis of complex organic molecules with precise stereocontrol (Taguchi et al., 2001).

Epoxidation of Allylic Alcohols

The epoxidation of allylic alcohols, such as 3-methyl-2-cyclohexen-1-ol, can be significantly influenced by the presence of amine modifiers. This method shows that epoxide selectivities can be drastically improved, demonstrating the importance of chemical modifiers in optimizing reaction conditions for desired outcomes (Dusi, Mallát, & Baiker, 1999).

Enhancer of Drug Cytotoxicity

The tert-butyl dimethyl silyl group has been identified as a relevant modifier in the modulation of cytotoxic activity against human tumor cells. This suggests its utility in drug design and synthesis, particularly in enhancing the therapeutic efficacy of potential anticancer compounds (Donadel et al., 2005).

Metal-Catalyzed Epoxidation

Research on metal-catalyzed epoxidation of olefins with organic hydroperoxides highlights the significant role of transition-metal catalysts in facilitating these reactions. Such studies provide insights into the mechanistic aspects of metal-catalyzed epoxidation, which are crucial for the development of efficient and selective synthetic methodologies (Sheldon, 1973).

Synthesis of RNA Using 2'-O-DTM Protection

The development of tert-Butyldithiomethyl (DTM) as a novel hydroxyl protecting group for the synthesis of RNA showcases the application of this compound in the field of nucleic acid chemistry. This method facilitates the fast and high-yield synthesis of RNA, highlighting its potential in biotechnological applications and research (Semenyuk et al., 2006).

properties

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohex-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-10-11-8-6-7-9-12(11)14/h8,12,14H,6-7,9-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMCNRSKDBIRJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2729468.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2729472.png)

![3-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2729473.png)

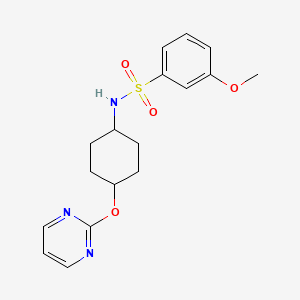

![8-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline](/img/structure/B2729479.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2729481.png)

![N'-[(2E)-3-(1H-1,3-benzodiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methoxybenzohydrazide](/img/structure/B2729483.png)

![(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2729484.png)